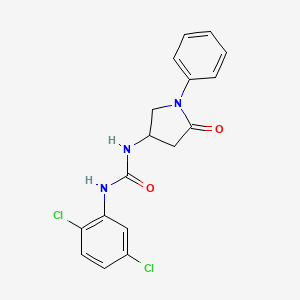
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Wirkmechanismus
Compound 1 binds to a specific pocket on the BRD4 protein, preventing it from interacting with other proteins and altering gene expression. This leads to downstream effects on cellular processes such as inflammation and cell proliferation.
Biochemical and Physiological Effects:
In addition to its effects on BRD4 activity, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1 has also been shown to have effects on other cellular processes. For example, it has been shown to inhibit the activity of an enzyme called histone deacetylase 6 (HDAC6), which is involved in the regulation of protein degradation and has been implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1 is its specificity for BRD4, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation is its relatively low potency compared to other BRD4 inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1. One area of interest is its potential use in combination with other drugs, such as immunotherapies or chemotherapy, to enhance their effectiveness. Additionally, further research is needed to fully elucidate the mechanism of action of this compound 1 and its effects on other cellular processes. Finally, there is potential for the development of analogs of this compound 1 with increased potency and specificity for BRD4.
Synthesemethoden
The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1 involves a multi-step process that begins with the reaction of 2-bromo-5-chloropyridine with cyclohexene oxide to form the key intermediate, 4-(pyridin-2-yloxy)cyclohexanol. This intermediate is then converted to the corresponding amine using lithium aluminum hydride, and subsequently reacted with thiophene-2-carboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which has been implicated in a variety of diseases including cancer, inflammation, and cardiovascular disease. Inhibition of BRD4 activity by N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1 has been shown to have anti-inflammatory and anti-tumor effects in preclinical models.
Eigenschaften
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-16(12-15-4-3-11-22-15)19-13-6-8-14(9-7-13)21-17-5-1-2-10-18-17/h1-5,10-11,13-14H,6-9,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYDGVVHSHTCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=CS2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2618810.png)
![7-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2618813.png)

![3-Bromo-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2618818.png)






![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618829.png)

